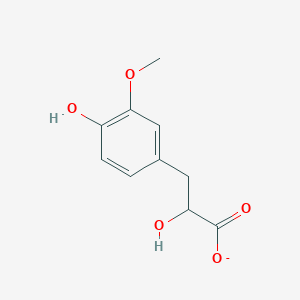
3-Methoxy-4-hydroxyphenyllactate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-hydroxyphenyllactate (MHPL) is a naturally occurring compound found in human urine and is a metabolite of the amino acid tyrosine. MHPL has gained attention in recent years due to its potential therapeutic applications in various diseases.
作用機序
3-Methoxy-4-hydroxyphenyllactate exerts its effects through various mechanisms. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. 3-Methoxy-4-hydroxyphenyllactate also inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in inflammation. Additionally, 3-Methoxy-4-hydroxyphenyllactate has been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Biochemical and physiological effects:
3-Methoxy-4-hydroxyphenyllactate has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3-Methoxy-4-hydroxyphenyllactate also reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 3-Methoxy-4-hydroxyphenyllactate has been shown to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
3-Methoxy-4-hydroxyphenyllactate has several advantages for lab experiments. It is a naturally occurring compound and can be easily synthesized from tyrosine. 3-Methoxy-4-hydroxyphenyllactate is also stable and can be stored for long periods without degradation. However, one limitation of using 3-Methoxy-4-hydroxyphenyllactate in lab experiments is its low solubility in water, which can limit its bioavailability.
将来の方向性
There are several future directions for research on 3-Methoxy-4-hydroxyphenyllactate. One area of research is the development of 3-Methoxy-4-hydroxyphenyllactate-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to increase the yield of 3-Methoxy-4-hydroxyphenyllactate. Additionally, further studies are needed to elucidate the mechanisms of action of 3-Methoxy-4-hydroxyphenyllactate and its effects on various signaling pathways.
合成法
3-Methoxy-4-hydroxyphenyllactate can be synthesized from tyrosine via the tyrosine catabolic pathway. Tyrosine is first converted to 4-hydroxyphenylpyruvate (HPP) by the enzyme tyrosine transaminase. HPP is then converted to 4-hydroxyphenyllactate (HPL) by the enzyme HPP decarboxylase. Finally, HPL is methylated to form 3-Methoxy-4-hydroxyphenyllactate by the enzyme catechol-O-methyltransferase (COMT).
科学的研究の応用
3-Methoxy-4-hydroxyphenyllactate has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 3-Methoxy-4-hydroxyphenyllactate has been shown to have antioxidant, anti-inflammatory, and antitumor properties in vitro and in vivo.
特性
製品名 |
3-Methoxy-4-hydroxyphenyllactate |
|---|---|
分子式 |
C10H11O5- |
分子量 |
211.19 g/mol |
IUPAC名 |
2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)/p-1 |
InChIキー |
SVYIZYRTOYHQRE-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O |
正規SMILES |
COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O |
同義語 |
3-methoxy-4-hydroxyphenyllactic acid vanillactic acid vanillylactic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















